

Application Notes: 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer (TNBC) Research

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Compound of Interest		
Compound Name:	2',3'-Dehydrosalannol	
Cat. No.:	B15564221	Get Quote

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with conventional targeted therapies, creating an urgent need for novel therapeutic agents.[1] Natural products are a rich source of anticancer compounds, and 2',3'-Dehydrosalannol (DHS), a limonoid compound isolated from the neem tree (Azadirachta indica), has emerged as a promising candidate for TNBC treatment.[1][2][3] In vitro studies have demonstrated that DHS inhibits the growth of TNBC cells and induces programmed cell death (apoptosis).[4][5]

These application notes provide a comprehensive overview of the mechanism of action of **2',3'-Dehydrosalannol** in TNBC, summarize the available quantitative data, and offer detailed protocols for key experiments to guide researchers in this field.

Mechanism of Action

The anticancer activity of **2',3'-Dehydrosalannol** in TNBC cells is primarily attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[1][4][6] The proposed mechanism involves several key steps:

• Inhibition of Cathepsin: DHS is believed to inhibit the activity of lysosomal cysteine proteases like Cathepsin S and Cathepsin B, which are often overexpressed in cancer cells and



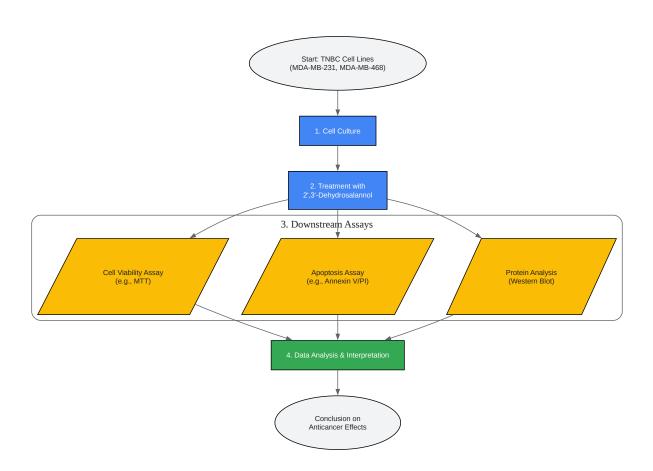




contribute to tumor progression.[1][3]

- Downregulation of the PI3K/AKT Pathway: Inhibition of cathepsin leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central molecule in cell survival signaling.[1][4]
 [7] DHS inhibits the phosphorylation of AKT without altering the total level of AKT.[4]
- Modulation of Downstream Effectors: The inactivation of AKT triggers a cascade of downstream events:
 - Induction of Apoptosis: DHS treatment leads to the downregulation of the anti-apoptotic
 protein BCL-2 and the upregulation of the pro-apoptotic protein BAX.[4][7][8] This shift in
 the BAX/BCL-2 ratio promotes the intrinsic apoptotic pathway, leading to the activation of
 executioner caspase-3 and subsequent cleavage of PARP, which are hallmarks of
 apoptosis.[2][4]
 - Cell Cycle Arrest: Inactivated AKT can no longer inhibit the transcription factor FOXO3a.[1]
 [4] Active FOXO3a upregulates the expression of the cell cycle inhibitor p27KIP1 and downregulates Cyclin D1, a key regulator of the G1 phase, suggesting that DHS induces cell cycle arrest.[1][3][4]





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